molecular formula C12H19NO4 B13646719 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid

Cat. No.: B13646719
M. Wt: 241.28 g/mol
InChI Key: DRQHCLGJNMXFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a bicyclic ring system. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the protection of the amine group followed by the formation of the bicyclic ring system. The starting materials often include 2-aminobicyclo[3.2.0]heptane-2-carboxylic acid, tert-butyl chloroformate, triethylamine, dichloromethane, sodium bicarbonate, water, and ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to modify the bicyclic ring system.

    Oxidation Reactions: Oxidation reactions can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents like potassium permanganate (KMnO4), and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield modified bicyclic structures, while substitution reactions can introduce new functional groups or protecting groups.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it useful in biochemical research.

    Medicine: Research into potential therapeutic applications includes the development of new drugs and treatments. The compound’s unique structure allows for the design of specific, stereoselective compounds.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate in organic synthesis makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[410]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways The Boc group provides protection to the amine group, allowing for selective reactions to occur at other sites on the molecule

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic ring system and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications. Compared to similar compounds, it offers unique advantages in terms of selectivity and versatility in chemical reactions.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-4-5-8-7-12(8,13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

DRQHCLGJNMXFGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.